molecular formula C5H8S B135690 Pent-4-yne-1-thiol CAS No. 77213-88-8

Pent-4-yne-1-thiol

Cat. No. B135690
CAS RN: 77213-88-8
M. Wt: 100.18 g/mol
InChI Key: ZKNNFPMQXFHRCN-UHFFFAOYSA-N
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Description

“Pent-4-yne-1-thiol” is also known as “4-Pentyne-1-thiol”. It is an acetylenic thiol used in Prostaglandin preparation . The molecular formula of “Pent-4-yne-1-thiol” is C5H8S and it has a molecular weight of 100.18 .


Synthesis Analysis

“Pent-4-yne-1-thiol” can be synthesized through the thiol-yne click reaction . This reaction involves the hydrothiolation of activated alkynes, which is an attractive and powerful way to functionalize thiols . The reaction can proceed under a variety of conditions and has been shown to be regio- and stereoselective towards anti-Markovnikov Z-vinyl sulfide in most cases studied .


Molecular Structure Analysis

The molecular structure of “Pent-4-yne-1-thiol” consists of a five-carbon chain with a triple bond between the fourth and fifth carbon atoms and a thiol group attached to the first carbon atom . The exact mass of “Pent-4-yne-1-thiol” is 100.03467143 .


Chemical Reactions Analysis

“Pent-4-yne-1-thiol” can participate in thiol-yne click reactions . These reactions are radical-mediated and can lead to the formation of a range of products, including four types of vinyl sulfides . The reaction can be promoted by a heterogeneous catalyst composed of copper nanoparticles supported on TiO2 .


Physical And Chemical Properties Analysis

“Pent-4-yne-1-thiol” has a boiling point of 41 °C (Press: 15 Torr) and a density of 0.920±0.06 g/cm3 . It is slightly soluble in Chloroform and Methanol and is stored in an Amber Vial, -86°C Freezer, Under inert atmosphere . It is colorless and has a pKa value of 10.11±0.10 .

Scientific Research Applications

  • Polymer Synthesis and Modification Pent-4-yne-1-thiol plays a significant role in polymer synthesis and modification, particularly through the thiol-yne reaction. This reaction is a cornerstone in network/gel syntheses and modification, as well as in the preparation of dendrimers and hyperbranched polymers. Its utility extends to surface modification and functionalization, demonstrating its versatility in the field of polymer chemistry (Lowe, 2014).

  • Creation of Functional Surfaces The chemical is used in the thiol-yne 'click' chemistry to create highly functional, multicomponent surfaces. This application is notable for its rapid and efficient synthesis under ambient conditions. It has been used to fabricate surfaces with pH-responsive properties and for bioconjugation, demonstrating its applicability in creating tailored functional materials (Hensarling et al., 2009).

  • Development of Microporous Polymers Pent-4-yne-1-thiol is instrumental in the postmodification of microporous polymers using thiol-yne chemistry. This allows for the tunable functionalization of these polymers, preserving their microporosity within certain ranges while modifying pore sizes, which is crucial in applications like filtration and catalysis (Kiskan & Weber, 2012).

  • Tailoring Wettability of Substrates This chemical is used in methods to alter the wettability of surfaces, particularly in ligno-cellulosic substrates. The thiol-yne reaction facilitates the creation of micro-patterned surfaces, which has significant implications in the development of smart labels and paper-based electronics (Guo et al., 2017).

  • Drug Delivery Applications In the field of biomedical engineering, pent-4-yne-1-thiol is explored for its potential in drug delivery systems. It's used in the synthesis of dendrimers and polymers for the delivery of platinum-based anti-cancer drugs, highlighting its relevance in therapeutic applications (Chen et al., 2009).

Future Directions

The thiol-yne click reactions involving “Pent-4-yne-1-thiol” have been recognized as a reliable and powerful tool for chemists and material scientists . Future research could focus on optimizing the reaction conditions and developing methods for the direct involvement of oil components in chemical reactions . The unique reactivity of vinyl dithioether structure obtained from disulfide-yne reaction exhibits unique reactivity with thiols and disulfides, which can be used for surface photochemistry to fabricate reactive and dynamic surfaces .

properties

IUPAC Name

pent-4-yne-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNNFPMQXFHRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504064
Record name Pent-4-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pent-4-yne-1-thiol

CAS RN

77213-88-8
Record name Pent-4-yne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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